Lower Molecular Weight Enables Enhanced Ligand Efficiency in Fragment-Based Discovery
N-(4-Methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide possesses a molecular weight of 253.26 g/mol [1]. The closest 8-carboxamide analog with comparable amide substitution, N-(4-Methylpyridin-3-yl)-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide, has a molecular weight of approximately 330 g/mol (estimated from C19H15N5O composition) [2]. This represents a ~23% reduction in molecular weight, placing the target compound within the Rule-of-Three guidelines (MW ≤ 300) for fragment libraries, whereas the 8-carboxamide analog exceeds this threshold [3].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 253.26 g/mol |
| Comparator Or Baseline | N-(4-Methylpyridin-3-yl)-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide: ~330 g/mol (estimated from formula C19H15N5O) |
| Quantified Difference | ~23% reduction (76.7 g/mol lower) |
| Conditions | Computed molecular weight based on molecular formula; comparator MW estimated from structural composition. |
Why This Matters
Lower molecular weight is a key criterion for fragment-based screening libraries, enabling higher ligand efficiency metrics and greater potential for downstream optimization without breaching Lipinski's Rule of Five.
- [1] PubChem. N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide. Compound Summary, CID 146074979. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
- [2] BindingDB. BDBM610451: N-(4-Methylpyridin-3-yl)-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide, US10774086 Example 2. BindingDB, 2023. View Source
- [3] Congreve, M., et al. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 2003, 8(19), 876-877. View Source
